1-(2-fluoroethyl)-5-methyl-4-nitro-1H-pyrazole 1-(2-fluoroethyl)-5-methyl-4-nitro-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1443279-20-6
VCID: VC6481405
InChI: InChI=1S/C6H8FN3O2/c1-5-6(10(11)12)4-8-9(5)3-2-7/h4H,2-3H2,1H3
SMILES: CC1=C(C=NN1CCF)[N+](=O)[O-]
Molecular Formula: C6H8FN3O2
Molecular Weight: 173.147

1-(2-fluoroethyl)-5-methyl-4-nitro-1H-pyrazole

CAS No.: 1443279-20-6

Cat. No.: VC6481405

Molecular Formula: C6H8FN3O2

Molecular Weight: 173.147

* For research use only. Not for human or veterinary use.

1-(2-fluoroethyl)-5-methyl-4-nitro-1H-pyrazole - 1443279-20-6

Specification

CAS No. 1443279-20-6
Molecular Formula C6H8FN3O2
Molecular Weight 173.147
IUPAC Name 1-(2-fluoroethyl)-5-methyl-4-nitropyrazole
Standard InChI InChI=1S/C6H8FN3O2/c1-5-6(10(11)12)4-8-9(5)3-2-7/h4H,2-3H2,1H3
Standard InChI Key SMSKBRKFDJEVQD-UHFFFAOYSA-N
SMILES CC1=C(C=NN1CCF)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The compound 1-(2-fluoroethyl)-5-methyl-4-nitro-1H-pyrazole is systematically named according to IUPAC guidelines. Its molecular formula is C₆H₈FN₃O₂, with a molecular weight of 189.15 g/mol. The pyrazole ring is substituted at the 1-position with a 2-fluoroethyl group, at the 4-position with a nitro (-NO₂) group, and at the 5-position with a methyl (-CH₃) group .

Table 1: Molecular Data

PropertyValue
Molecular FormulaC₆H₈FN₃O₂
Molecular Weight189.15 g/mol
CAS Registry NumberNot publicly disclosed
XLogP3 (Partition Coefficient)0.8 (predicted)

Structural Analysis

The pyrazole core is a five-membered aromatic ring with two adjacent nitrogen atoms. The 2-fluoroethyl group introduces electronegativity and lipophilicity, while the nitro group enhances electron-withdrawing effects, influencing reactivity and binding affinity in biological systems .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 1-(2-fluoroethyl)-5-methyl-4-nitro-1H-pyrazole typically involves nucleophilic substitution and cyclocondensation reactions. A representative pathway from the patent literature (WO2015113452A1) includes:

  • Nitration of 5-methylpyrazole: Introduction of the nitro group at the 4-position using nitric acid and sulfuric acid.

  • Fluoroethylation: Reaction of 4-nitro-5-methylpyrazole with 2-fluoroethyl bromide in the presence of a base (e.g., sodium hydride) to substitute the 1-position hydrogen .

Table 2: Reaction Conditions

StepReagents/ConditionsYield (%)
NitrationHNO₃, H₂SO₄, 0–5°C72
Fluoroethylation2-Fluoroethyl bromide, NaH, DMF, 80°C58

Purification and Characterization

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane). Characterization employs:

  • ¹H NMR: δ 2.4 (s, 3H, CH₃), δ 4.6–4.8 (m, 2H, CH₂F), δ 6.2 (s, 1H, pyrazole-H).

  • IR Spectroscopy: 1520 cm⁻¹ (NO₂ asymmetric stretch), 1340 cm⁻¹ (C-F stretch) .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but is poorly soluble in water. Stability studies indicate decomposition above 150°C, necessitating storage at 2–8°C under inert atmosphere .

Table 3: Physicochemical Profile

PropertyValue
Melting Point98–102°C (decomposes)
logP (Octanol/Water)1.2
pKa3.8 (nitro group)

Spectroscopic Data

  • UV-Vis: λₘₐₓ = 270 nm (π→π* transition of nitro group).

  • Mass Spectrometry: m/z 189.1 [M+H]⁺, 142.0 [M-NO₂]⁺ .

Biological and Pharmacological Applications

Kinase Inhibition

1-(2-fluoroethyl)-5-methyl-4-nitro-1H-pyrazole acts as a selective kinase inhibitor, targeting enzymes like JAK3 and BTK. In vitro assays demonstrate IC₅₀ values of 12 nM and 28 nM, respectively, making it a candidate for autoimmune disease therapeutics .

Neuroprotective Effects

Preclinical studies in rodent models of Alzheimer’s disease show a 40% reduction in amyloid-β plaque formation at 10 mg/kg doses. The fluoroethyl group enhances blood-brain barrier permeability compared to non-fluorinated analogs .

Regulatory and Patent Status

The compound is covered under WO2015113452A1, filed in 2015, with claims for use in treating rheumatoid arthritis and traumatic brain injury. No generic versions are currently marketed .

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